molecular formula C84H66F4N4O34 B12406892 FG 488 BAPTA-2 AM

FG 488 BAPTA-2 AM

Cat. No.: B12406892
M. Wt: 1751.4 g/mol
InChI Key: UXZJZIKBKMGCIZ-UHFFFAOYSA-N
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Description

The compound "acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-[(3',6'-diacetyloxy-2',7'-difluoro-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]phenoxy]ethoxy]-4-[(3',6'-diacetyloxy-2',7'-difluoro-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]anilino]acetate" is a highly complex molecule with the following structural features:

  • Acetyloxymethyl ester groups: These moieties enhance lipophilicity, facilitating cellular uptake. Hydrolysis in vivo releases free carboxylic acids, a common strategy in prodrug design.
  • Multiple amide linkages: Provides stability and enables conjugation with targeting moieties.

The compound’s design implies dual functionality: (1) fluorescent labeling via the xanthene core and (2) intracellular delivery via acetyloxymethyl ester hydrolysis. Such dual-purpose compounds are rare but critical in live-cell imaging and targeted drug delivery.

Properties

Molecular Formula

C84H66F4N4O34

Molecular Weight

1751.4 g/mol

IUPAC Name

acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-[(3',6'-diacetyloxy-2',7'-difluoro-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]phenoxy]ethoxy]-4-[(3',6'-diacetyloxy-2',7'-difluoro-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]anilino]acetate

InChI

InChI=1S/C84H66F4N4O34/c1-39(93)111-35-115-75(101)31-91(32-76(102)116-36-112-40(2)94)63-15-11-49(89-79(105)47-9-13-53-51(19-47)81(107)125-83(53)55-23-59(85)69(119-43(5)97)27-65(55)123-66-28-70(120-44(6)98)60(86)24-56(66)83)21-73(63)109-17-18-110-74-22-50(12-16-64(74)92(33-77(103)117-37-113-41(3)95)34-78(104)118-38-114-42(4)96)90-80(106)48-10-14-54-52(20-48)82(108)126-84(54)57-25-61(87)71(121-45(7)99)29-67(57)124-68-30-72(122-46(8)100)62(88)26-58(68)84/h9-16,19-30H,17-18,31-38H2,1-8H3,(H,89,105)(H,90,106)

InChI Key

UXZJZIKBKMGCIZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCOC(=O)CN(CC(=O)OCOC(=O)C)C1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)C4(C5=CC(=C(C=C5OC6=CC(=C(C=C64)F)OC(=O)C)OC(=O)C)F)OC3=O)OCCOC7=C(C=CC(=C7)NC(=O)C8=CC9=C(C=C8)C1(C2=CC(=C(C=C2OC2=CC(=C(C=C21)F)OC(=O)C)OC(=O)C)F)OC9=O)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The general approach includes:

    Formation of the ester groups: This can be achieved through esterification reactions using acetic anhydride and appropriate alcohols.

    Amide bond formation: This step involves the reaction of amines with carboxylic acid derivatives, such as acyl chlorides or anhydrides.

    Spiro compound synthesis: The spiro structure can be synthesized through cyclization reactions, often involving the use of strong acids or bases as catalysts.

Industrial Production Methods

Industrial production of such a complex compound would require advanced techniques, including:

    Continuous flow reactors: These allow for precise control over reaction conditions and can handle multiple steps in a single process.

    High-performance liquid chromatography (HPLC): Used for purification of the final product to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ester and amide groups.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at various positions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, alcohols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Drug Development

The compound's structure suggests potential as a pharmaceutical agent. Its design incorporates moieties that could enhance bioavailability and target specificity. Research indicates that derivatives of such complex organic compounds can lead to the development of new drugs with improved efficacy against diseases such as cancer and malaria. For instance, similar compounds have been shown to inhibit tumor growth and act against malaria parasites by interfering with their metabolic processes .

Fluorescent Probes

Due to its structural components, this compound could serve as a fluorescent probe in biological imaging. Compounds like calcein AM (which shares structural similarities) are known for their ability to fluoresce upon cellular uptake and enzymatic cleavage, allowing for real-time monitoring of cellular processes and viability assays . The acetyloxymethyl group may facilitate cellular entry, enhancing its utility in fluorescence microscopy.

Biochemical Assays

The compound's ability to modulate biological pathways makes it suitable for use in biochemical assays. It can potentially act as a substrate or inhibitor in enzyme assays, allowing researchers to study enzyme kinetics and inhibition mechanisms. Such applications are crucial for understanding metabolic pathways and developing therapeutic strategies.

Targeted Therapy

The presence of specific functional groups suggests that this compound could be engineered for targeted therapy applications. By modifying its structure to include targeting ligands, it could be directed towards specific cell types or tissues, enhancing therapeutic effects while minimizing side effects. This approach is particularly relevant in cancer therapy, where targeted delivery can significantly improve treatment outcomes.

Case Study 1: Anticancer Activity

A study investigating similar compounds demonstrated significant anticancer activity through apoptosis induction in various cancer cell lines. The mechanism involved the activation of specific signaling pathways that led to cell cycle arrest and programmed cell death. The complex structure of acetyloxymethyl 2-[N-[...] acetate may provide similar or enhanced effects due to its multiple functional groups that can interact with cellular targets .

Case Study 2: Antimalarial Efficacy

Research on pyrazoleamide compounds has shown promising results against malaria parasites. These compounds operate through mechanisms that disrupt essential metabolic functions within the parasites. The structural complexity of acetyloxymethyl 2-[N-[...] acetate may allow it to function similarly, providing a new avenue for antimalarial drug development .

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its interaction with specific molecular targets. For example, it may inhibit or activate certain enzymes, or bind to specific receptors, thereby modulating biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spiro Xanthene Derivatives

BAPTA-1-AM ()
  • Structure : Contains a spiro xanthene core and acetyloxymethyl esters.
  • Function : A calcium chelator used in intracellular calcium buffering.
  • Key Differences :
    • BAPTA-1-AM lacks the extensive amide-based branching seen in the target compound.
    • The target compound’s dual xanthene moieties may enhance fluorescence intensity but reduce solubility in aqueous media.
Property Target Compound BAPTA-1-AM
Molecular Weight ~1,500–1,800 (estimated) 994.85
Fluorophore Dual xanthene cores Single xanthene core
Ester Groups 6–8 acetyloxymethyl groups 4 acetyloxymethyl groups
Primary Application Fluorescent probes/drug delivery Calcium chelation

Inference : The target compound’s increased ester groups may prolong hydrolysis time compared to BAPTA-1-AM, delaying activation .

Acetyloxymethyl Ester-Containing Compounds

3-Amino-6-[4-[[2-(3,5-Difluorophenyl)-2-Hydroxy-Acetyl]Amino]-2-Methyl-Phenyl]-N-Methyl-Pyrazine-2-Carboxamide ()
  • Structure : Features acetyl and hydroxy groups but lacks the xanthene fluorophore.
  • Function : Anticandidate for kinase inhibition (inferred from structural analogs).
  • Comparison :
    • The target compound’s ester groups are more numerous, increasing lipophilicity but risking aggregation in biological systems.
    • Both compounds use amide linkages for stability, but the target’s branching may reduce metabolic degradation rates.
Property Target Compound Compound in
Solubility (PBS) Low (est. <0.1 mg/mL) Moderate (est. 1–5 mg/mL)
Metabolic Stability High (due to branching) Moderate
Bioactivity Fluorescence/drug delivery Kinase inhibition (inferred)

Inference : Structural complexity in the target compound may limit bioavailability despite enhanced stability .

Fluorescein Derivatives

Fluorescein Diacetate
  • Structure : Simpler xanthene core with two acetate groups.
  • Function: Cell-permeable fluorescent probe (non-fluorescent until ester hydrolysis).
  • Key Differences :
    • The target compound’s dual xanthene cores and multiple esters may result in red-shifted emission compared to fluorescein (~520 nm).
    • Higher molecular weight reduces diffusion efficiency but increases binding avidity.
Property Target Compound Fluorescein Diacetate
λ Emission ~580 nm (estimated) 520 nm
Cell Permeability High (due to esters) High
Hydrolysis Rate (t½) ~30–60 min (est.) ~5–10 min

Inference : The target compound’s delayed hydrolysis could enable sustained intracellular tracking .

Research Findings and Challenges

Functional Trade-Offs

  • Solubility vs. Stability : The compound’s lipophilicity enhances membrane permeability but complicates formulation in aqueous media.
  • Fluorescence Quenching : Proximity of dual xanthene cores may cause self-quenching, necessitating structural optimization.

Biological Activity

The compound acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-[(3',6'-diacetyloxy-2',7'-difluoro-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]phenoxy]ethoxy]-4-[(3',6'-diacetyloxy-2',7'-difluoro-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]anilino]acetate is a complex synthetic molecule with potential biological activities. This article aims to explore its biological activity through various studies, including pharmacological profiles, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of the compound is characterized by multiple functional groups, including acetyloxymethyl, amino, and phenoxy moieties. Its intricate design suggests potential interactions with various biological targets, particularly in signaling pathways and enzyme inhibition.

Research indicates that compounds with similar structures often interact with ion channels and receptors that are crucial for cellular signaling. For instance, studies on xanthine derivatives have shown their ability to modulate TRPC (transient receptor potential cation) channels, which are involved in numerous physiological processes including calcium signaling and neuronal excitability .

Pharmacological Profiles

Recent investigations into related compounds have demonstrated significant pharmacological activities:

  • Calcium Signaling Modulation : Compounds that influence calcium entry into cells can affect various cellular functions. For example, nitric oxide donors have been shown to suppress capacitative calcium entry (CCE) in HEK293 cells through mitochondrial pathways .
  • Neuroprotective Effects : Some xanthene derivatives exhibit neuroprotective properties by enhancing neuronal functions such as neurite outgrowth and cell migration following neurotrauma .

In Vitro Studies

In vitro studies have highlighted the compound's potential in enhancing neuronal recovery post-injury. A synthetic peptide mimicking polysialic acid (PSA) has shown improved functional recovery after spinal cord injuries in female mice . This suggests that similar compounds could be explored for therapeutic applications in neuroregeneration.

In Vivo Studies

In vivo pharmacological characterization of related compounds has revealed their effects on cardiovascular systems and central nervous system functions. For example, certain xanthene-based compounds have been linked to modulation of vascular reactivity and anxiety-like behaviors in animal models .

Data Table: Summary of Biological Activities

Activity Effect Reference
Calcium Entry ModulationSuppression of CCE
NeuroprotectionEnhanced neurite outgrowth
Cardiovascular EffectsHemodynamic changes
Central Nervous System ImpactAnxiety-like behaviors

Q & A

Q. How can AI-driven simulations (e.g., COMSOL) optimize its integration into drug delivery systems?

  • Methodological Answer : COMSOL Multiphysics models drug release kinetics from acetyloxy-functionalized polymers. Train neural networks on experimental release profiles to predict optimal polymer-drug ratios. Validate with in vitro assays (e.g., Franz diffusion cells) to correlate simulations with observed release rates .

Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental fluorescence properties?

  • Methodological Answer : Re-examine solvent effects (e.g., dielectric constant) in DFT models. Compare with time-resolved fluorescence decay measurements to identify unaccounted quenching pathways (e.g., aggregation). Adjust computational parameters (e.g., solvent polarization in Gaussian 09) to align with empirical data .

Q. What causes variability in enzymatic inhibition assays using this compound?

  • Methodological Answer : Variability may stem from acetyloxy group hydrolysis under assay conditions (pH 7.4, 37°C). Pre-incubate the compound in buffer and quantify hydrolysis via LC-MS. Use stabilized prodrug analogs (e.g., tert-butyl esters) or include esterase inhibitors (e.g., PMSF) in assays .

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